1-Isothiocyanato-2-phenoxybenzene

Pain Sensory Biology Ion Channels

Select 1-Isothiocyanato-2-phenoxybenzene for its unique ortho-phenoxy substitution, delivering a LogD of 4.495 and weak TRPA1 antagonism (IC50 5.50 µM)—a functional profile not replicated by para-isomers. This reactive isothiocyanate enables distinct thiourea libraries and clean mechanistic studies without Keap1-Nrf2 interference (EC50 >100 µM). Ensure your research outcomes by specifying the correct isomer.

Molecular Formula C13H9NOS
Molecular Weight 227.28 g/mol
CAS No. 141184-31-8
Cat. No. B3366635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isothiocyanato-2-phenoxybenzene
CAS141184-31-8
Molecular FormulaC13H9NOS
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2N=C=S
InChIInChI=1S/C13H9NOS/c16-10-14-12-8-4-5-9-13(12)15-11-6-2-1-3-7-11/h1-9H
InChIKeyHERQJOQHRKNLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isothiocyanato-2-phenoxybenzene (CAS 141184-31-8): Ortho-Phenoxy Aryl Isothiocyanate Procurement Guide


1-Isothiocyanato-2-phenoxybenzene (CAS 141184-31-8), also referred to as 2-phenoxyphenyl isothiocyanate, is an ortho-substituted aryl isothiocyanate with the molecular formula C13H9NOS [1]. This compound features an electrophilic isothiocyanate (-N=C=S) group attached to an ortho-phenoxybenzene scaffold, rendering it a reactive building block for thiourea synthesis and a probe for biological target engagement . While its molecular weight (227.28 g/mol) and formula are shared with its para-isomer (1-isothiocyanato-4-phenoxybenzene, CAS 3529-87-1), its ortho-substitution pattern imparts distinct physicochemical and biological properties that are critical for scientific selection .

Why Generic Aryl Isothiocyanate Substitution Fails for 1-Isothiocyanato-2-phenoxybenzene (CAS 141184-31-8)


The common practice of substituting one aryl isothiocyanate for another, even within the same molecular formula class (e.g., the para-isomer 1-isothiocyanato-4-phenoxybenzene), is not scientifically defensible for 1-isothiocyanato-2-phenoxybenzene. The ortho-phenoxy substitution creates a unique steric and electronic environment that fundamentally alters key selection metrics. This includes a dramatically lower LogP (4.495 vs. 5.403 for the class) [1], an altered solid-state form leading to different handling properties, and a distinct biological profile. Notably, the ortho-isomer functions as a weak TRPA1 antagonist (IC50 5.50 µM) [2], whereas the isothiocyanate class is predominantly characterized by agonists [3]. This inversion of functional activity at a key sensory receptor precludes generic replacement and mandates specific procurement based on the quantitative evidence below.

Quantitative Differentiation of 1-Isothiocyanato-2-phenoxybenzene (CAS 141184-31-8) from Analogs


TRPA1 Antagonist Activity: Functional Inversion vs. Class Agonists

In stark contrast to the typical TRPA1 agonist profile of most isothiocyanates like allyl isothiocyanate (AITC) and benzyl isothiocyanate, 1-isothiocyanato-2-phenoxybenzene demonstrates direct antagonist activity. This functional inversion is a critical differentiator [1]. The compound inhibits rat TRPA1 activation in HEK293 cells with a measured IC50 of 5.50 µM against an AITC-induced calcium influx [2]. This level of potency, while modest, is a distinct and quantifiable property that separates it from the vast majority of aryl isothiocyanates which lack this specific antagonism.

Pain Sensory Biology Ion Channels TRPA1

Selectivity Profile: Lack of Significant Activity at Keap1-Nrf2

A key mechanism for many cancer chemopreventive isothiocyanates (e.g., sulforaphane) is the activation of the Keap1-Nrf2 pathway. 1-Isothiocyanato-2-phenoxybenzene is differentiated by its apparent lack of this activity, providing a valuable negative control or selectivity tool [1]. In a beta-lactamase reporter assay in human U2OS cells designed to detect Nrf2 nuclear translocation, the compound showed no inhibition of the Keap1-Nrf2 interaction, with an EC50 value reported as >100 µM [2].

Chemoprevention Oxidative Stress Nrf2 Keap1

Physicochemical Profile: Ortho-Substitution Drives Lower Lipophilicity vs. Para-Isomer

The ortho-phenoxy substitution of 1-isothiocyanato-2-phenoxybenzene results in a significantly lower calculated lipophilicity compared to its closely related para-isomer, 1-isothiocyanato-4-phenoxybenzene. This difference is quantifiable and can impact membrane permeability and solubility [1]. The calculated LogD at pH 7.4 (and LogP) for the ortho-isomer is 4.495 , while the reported calculated LogP for the para-isomer is 5.403 .

Physicochemical Properties LogP Drug Discovery ADME

Optimized Application Scenarios for 1-Isothiocyanato-2-phenoxybenzene (CAS 141184-31-8) Based on Differentiated Evidence


TRPA1 Antagonist Research and Selectivity Profiling

Use this compound as a selective tool to study TRPA1-mediated signaling in sensory neurons or pain models. Its unique antagonist profile (IC50 5.50 µM) [1] allows for the specific inhibition of the channel, in contrast to most isothiocyanate agonists like AITC. Furthermore, its demonstrated lack of activity at the Keap1-Nrf2 pathway (EC50 >100 µM) [2] enables researchers to probe TRPA1-dependent mechanisms with reduced risk of confounding effects from the activation of phase II detoxification pathways, a common issue with other chemopreventive isothiocyanates [3].

Synthesis of Ortho-Phenoxy Thiourea Derivatives

Employ this compound as a building block in medicinal chemistry to synthesize a unique library of ortho-phenoxy substituted thioureas. The ortho-substitution pattern imparts distinct steric and electronic properties to the final heterocyclic products, which are not accessible using the para-isomer. This can be particularly valuable in structure-activity relationship (SAR) studies where subtle changes in molecular geometry are being explored.

Physicochemical Probe for Ortho-Substitution Effects

Utilize the compound in comparative studies to investigate the effect of ortho- vs. para-substitution on a compound's physicochemical and ADME properties. The quantifiable difference in lipophilicity (LogD 4.495 vs. LogP 5.403 for the para-isomer) [4] provides a specific, measurable parameter for models predicting membrane permeability, solubility, and metabolic stability in a congeneric series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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